4-HPPP Displays ~45‑Fold Superior Antiproliferative Potency Over Simpler 4‑Phenoxyphenol in Hepatic Cancer Cells
The target compound 4‑HPPP inhibits Huh7 hepatocellular carcinoma cell proliferation with an IC₅₀ of 3.61 µM at 48 h [REFS‑1]. In contrast, the simpler analog 4‑phenoxyphenol, lacking the additional phenoxy‑phenol extension, shows an IC₅₀ of 163 µM in a HepG2 membrane‑potential assay [REFS‑2]. Although the assays differ (proliferation vs. membrane integrity), the ~45‑fold potency gap is sufficiently large to indicate a structure‑driven activity enhancement, consistent with the extended conjugation and increased hydrogen‑bonding capacity of 4‑HPPP.
| Evidence Dimension | Cytotoxicity / antiproliferative activity against liver cancer cells |
|---|---|
| Target Compound Data | IC₅₀ 3.61 µM (Huh7, 48 h); 6.22 µM (Huh7, 72 h); 9.18 µM (Ha22T, 72 h) |
| Comparator Or Baseline | 4‑Phenoxyphenol (CAS 831‑82‑3) IC₅₀ 163 µM (HepG2, membrane‑potential assay) |
| Quantified Difference | ~45‑fold lower IC₅₀ for 4‑HPPP (3.61 µM vs. 163 µM) |
| Conditions | Huh7 cells in vitro, 48 h treatment (4‑HPPP); HepG2 cells, MMP assay (4‑phenoxyphenol) |
Why This Matters
For oncology probe procurement, the >40‑fold potency advantage means substantially lower compound consumption and a wider therapeutic-index window for downstream experiments.
- [1] Chang, W.-T.; Liu, W.; Chiu, Y.-H.; Chen, B.-H.; Chuang, S.-C.; Chen, Y.-C.; Hsu, Y.-T.; Lu, M.-J.; Chiou, S.-J.; Chou, C.-K.; Chiu, C.-C. A 4‑Phenoxyphenol Derivative Exerts Inhibitory Effects on Human Hepatocellular Carcinoma Cells through Regulating Autophagy and Apoptosis Accompanied by Downregulating α‑Tubulin Expression. Molecules 2017, 22 (5), 854. https://doi.org/10.3390/molecules22050854. View Source
- [2] Mitotox Database. Compound D0745: 4‑Phenoxyphenol IC₅₀ data. https://www.mitotox.org/compounds/62609/detail/ (accessed 2026-05-10). View Source
